molecular formula C13H8N4S B5550527 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile

3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B5550527
M. Wt: 252.30 g/mol
InChI Key: RYLIQFVAHIFTAV-UHFFFAOYSA-N
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Description

3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both amino and nitrile functional groups, along with the pyridine and thiophene rings, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[2,3-b]pyridine derivatives .

Another approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the desired thieno[2,3-b]pyridine structure . The reaction conditions often include the use of bases such as potassium carbonate in solvents like ethanol or ethylene glycol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Mechanism of Action

The mechanism of action of 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The presence of the amino and nitrile groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals with tailored properties.

Properties

IUPAC Name

3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4S/c14-7-11-12(15)9-1-2-10(17-13(9)18-11)8-3-5-16-6-4-8/h1-6H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLIQFVAHIFTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(S2)C#N)N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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